![molecular formula C21H14N2O6 B3532373 N-1,3-benzodioxol-5-yl-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3532373.png)
N-1,3-benzodioxol-5-yl-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide
Overview
Description
N-1,3-benzodioxol-5-yl-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide, commonly known as BFI-1, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential applications in cancer treatment. BFI-1 is a synthetic compound that was first discovered by scientists in 2009. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations in laboratory experiments.
Mechanism of Action
BFI-1 works by binding to the BTB domain of BCL6, which is critical for its transcriptional repression activity. This binding disrupts the interaction between BCL6 and its co-repressors, leading to the activation of downstream genes that promote apoptosis and inhibit cell proliferation. The mechanism of action of BFI-1 is unique compared to other BCL6 inhibitors, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects
BFI-1 has been shown to have significant biochemical and physiological effects in cancer cells. It has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. This activation leads to the release of cytochrome c from mitochondria, which activates caspase-9 and caspase-3, ultimately leading to cell death. BFI-1 has also been shown to inhibit cell proliferation by inducing cell cycle arrest at the G1 phase. These effects make BFI-1 a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
BFI-1 has several advantages and limitations for laboratory experiments. One advantage is its specificity for BCL6, which makes it a potent inhibitor of its activity. This specificity also reduces the potential for off-target effects, which can be a concern with other BCL6 inhibitors. However, BFI-1 has limited solubility in water, which can make it challenging to use in some experimental settings. Additionally, the synthesis of BFI-1 is complex and time-consuming, which can limit its availability for research.
Future Directions
There are several future directions for research on BFI-1. One area of focus is the development of more efficient synthesis methods that can increase the yield and purity of the compound. Another area of focus is the optimization of the pharmacokinetics of BFI-1, which can improve its efficacy in vivo. Additionally, there is a need for further studies on the mechanism of action of BFI-1, including its interaction with other proteins and its downstream effects on gene expression. Finally, there is a need for preclinical and clinical studies to evaluate the safety and efficacy of BFI-1 in cancer therapy.
Conclusion
In conclusion, BFI-1 is a small molecule inhibitor that has gained significant attention in scientific research due to its potential applications in cancer treatment. It has a unique mechanism of action and has been shown to have significant biochemical and physiological effects in cancer cells. While it has several advantages for laboratory experiments, there are also limitations that must be considered. However, with continued research, BFI-1 has the potential to become a valuable tool in the fight against cancer.
Scientific Research Applications
BFI-1 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of the oncoprotein BCL6, which is overexpressed in many types of cancer, including lymphoma, leukemia, and breast cancer. BCL6 plays a critical role in the development and progression of cancer by promoting cell proliferation and inhibiting apoptosis. By inhibiting the activity of BCL6, BFI-1 has the potential to block the growth and spread of cancer cells.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O6/c24-19(22-13-4-6-17-18(9-13)29-11-28-17)12-3-5-15-16(8-12)21(26)23(20(15)25)10-14-2-1-7-27-14/h1-9H,10-11H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLIUOVEYFQEOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)CC5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.